molecular formula C5H6N2O4 B147037 5-Hydantoinacetic acid CAS No. 5427-26-9

5-Hydantoinacetic acid

Cat. No.: B147037
CAS No.: 5427-26-9
M. Wt: 158.11 g/mol
InChI Key: DQQLZADYSWBCOX-UHFFFAOYSA-N
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Description

5-Hydantoinacetic acid (5-HAA) is an organic compound that is found naturally in plants, fungi, and bacteria. It is a derivative of the amino acid tryptophan and is part of the family of hydantoins. 5-HAA is used in a variety of scientific and medical applications, including as a reagent in organic chemistry and as a drug in the treatment of certain medical conditions.

Scientific Research Applications

Antiviral and Antitumoral Activity

5-Hydantoinacetic acid derivatives have been investigated for their potential antiviral and antitumoral activities. A study by Rajić et al. (2006) synthesized 3,5-disubstituted hydantoin derivatives and evaluated their cytostatic and antiviral activities. The study found that specific derivatives showed weak but selective inhibitory effects against vaccinia virus and inhibitory activity against various carcinoma cell lines, including cervical and breast carcinoma (Rajić et al., 2006).

Synthesis of New Derivatives

The synthesis of new this compound derivatives has been explored for their potential anti-inflammatory and analgesic activities. Oh et al. (1989) described the preparation of new derivatives using the Bucherer-Berg method, indicating potential therapeutic applications (Oh et al., 1989).

Microwave-Assisted Synthesis

Lamiri et al. (2006) reported on the microwave-assisted synthesis of 5-alkylidene and 5-arylidenehydantoins under green chemistry conditions. This method is significant for the efficient production of these compounds, which are precursors for potentially bioactive molecules (Lamiri et al., 2006).

Conversion to L-Amino Acids

Research by Watabe et al. (1992) on Pseudomonas sp. strain NS671, which converts 5-substituted hydantoins to corresponding L-amino acids, has shown the importance of specific genes in this conversion. This work contributes to our understanding of amino acid synthesis and has potential applications in biotechnology (Watabe et al., 1992).

Enzymatic Production of Amino Acids

Hydantoinases are important enzymes used for producing optically pure d- and l-amino acids, with applications in biotechnology and pharmaceutical industries. Syldatk et al. (1999) explored the diversity and evolutionary relationship of these enzymes, providing insights for their use in industrial applications (Syldatk et al., 1999).

Safety and Hazards

5-Hydantoinacetic acid is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLZADYSWBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875595
Record name (2,5-dioxoimidazolidin-4-yl)acetic acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-26-9
Record name 5-Hydantoinacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5427-26-9
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Record name 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydantoinacetic acid
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Record name 5-Hydantoinacetic acid
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Record name 2,5-dioxo-1,3-diazolidin-4-ylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-hydantoinacetic acid that make it interesting for crystal engineering and supramolecular chemistry?

A1: this compound possesses several structural features that make it a promising building block for supramolecular assemblies [, ].

  • Flexible side chain: The acetic acid side chain introduces conformational flexibility to the molecule. This allows this compound to adopt different conformations and participate in various hydrogen bonding patterns, potentially leading to diverse crystal packing arrangements. []

Q2: How does the conformation of the acetic acid side chain in this compound influence its crystal packing and hydrogen bonding interactions?

A2: Research has shown that the conformation of the acetic acid side chain in this compound significantly impacts its crystal packing and the resulting hydrogen bonding networks [].

  • Antiperiplanar vs. synperiplanar conformations: The carboxylic acid group can adopt either an antiperiplanar or synperiplanar conformation with respect to the carbonyl oxygen atoms in the hydantoin ring. This conformational difference leads to distinct hydrogen bonding patterns. []
  • Impact on crystal structures: Studies on this compound and orotic acid, a similar molecule, revealed that the different conformations of the acid side chain result in diverse crystal structures and hydrogen bonding arrangements. []

Q3: Beyond its potential in crystal engineering, are there other applications being explored for this compound and its derivatives?

A3: Yes, recent research highlights the potential of this compound derivatives in the development of new biocidal materials []:

  • Antibacterial chitosan derivatives: this compound has been successfully grafted onto chitosan, a natural biopolymer, to create a novel material [].
  • N-halamine formation and biocidal activity: The hydantoin rings in the grafted chitosan can be further modified to introduce N-halamine (N-Cl) functionalities, resulting in potent biocidal activity against bacteria like S. aureus and E. coli. []

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